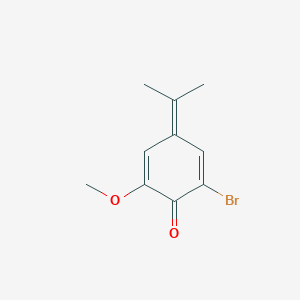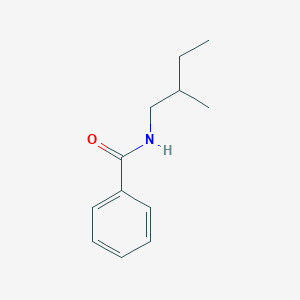![molecular formula C11H9N3O4S B14636131 N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide CAS No. 55564-07-3](/img/structure/B14636131.png)
N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide is a synthetic organic compound that features a nitro group, a thiazole ring, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide typically involves the reaction of 2-nitro-4-hydroxyaniline with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-Amino-4-[(1,3-thiazol-2-yl)oxy]phenylacetamide.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: 2-Nitro-4-[(1,3-thiazol-2-yl)oxy]benzoic acid and acetamide.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated for its antimicrobial and anticancer properties.
Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology: Explored for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The thiazole ring may also play a role in binding to target proteins, enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide .
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide .
Uniqueness
N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide is unique due to its combination of a nitro group, thiazole ring, and acetamide moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
55564-07-3 |
|---|---|
Formule moléculaire |
C11H9N3O4S |
Poids moléculaire |
279.27 g/mol |
Nom IUPAC |
N-[2-nitro-4-(1,3-thiazol-2-yloxy)phenyl]acetamide |
InChI |
InChI=1S/C11H9N3O4S/c1-7(15)13-9-3-2-8(6-10(9)14(16)17)18-11-12-4-5-19-11/h2-6H,1H3,(H,13,15) |
Clé InChI |
ZZXRSKOTRPXPME-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)OC2=NC=CS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)






![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)
